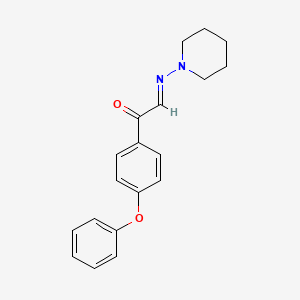

4'-Phenoxy-2-(piperidinoimino)acetophenone

Beschreibung

4'-Phenoxy-2-(piperidinoimino)acetophenone (CAS: 24342-50-5; molecular formula: C₁₉H₂₀N₂O₂) is an acetophenone derivative characterized by a phenoxy group at the 4'-position and a piperidinoimino moiety at the 2-position of the acetophenone core .

Eigenschaften

CAS-Nummer |

24342-50-5 |

|---|---|

Molekularformel |

C19H20N2O2 |

Molekulargewicht |

308.4 g/mol |

IUPAC-Name |

(2E)-1-(4-phenoxyphenyl)-2-piperidin-1-yliminoethanone |

InChI |

InChI=1S/C19H20N2O2/c22-19(15-20-21-13-5-2-6-14-21)16-9-11-18(12-10-16)23-17-7-3-1-4-8-17/h1,3-4,7-12,15H,2,5-6,13-14H2/b20-15+ |

InChI-Schlüssel |

VTLFTZITBCZVNL-HMMYKYKNSA-N |

Isomerische SMILES |

C1CCN(CC1)/N=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Kanonische SMILES |

C1CCN(CC1)N=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Phenoxy-2-(piperidinoimino)acetophenone typically involves the reaction of 4’-phenoxyacetophenone with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the piperidinoimino group.

Industrial Production Methods: Industrial production of 4’-Phenoxy-2-(piperidinoimino)acetophenone may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4’-Phenoxy-2-(piperidinoimino)acetophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the phenoxy or piperidinoimino groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4’-Phenoxy-2-(piperidinoimino)acetophenone has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4’-Phenoxy-2-(piperidinoimino)acetophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membrane integrity or interfering with essential metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetophenone Derivatives

Structural and Functional Group Analysis

The acetophenone backbone is highly modifiable, with substituents dictating biological activity. Below is a comparison of key analogs:

Physicochemical Properties

- Electron Effects: The piperidinoimino group’s electron-donating nature may stabilize radical intermediates, relevant for antioxidant applications .

Biologische Aktivität

4'-Phenoxy-2-(piperidinoimino)acetophenone, a compound with the CAS number 24342-50-5, has garnered attention in the pharmaceutical and biochemical fields due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4'-Phenoxy-2-(piperidinoimino)acetophenone includes a phenoxy group and a piperidinoimino moiety, contributing to its unique biological properties. The compound's molecular formula is , with a molecular weight of approximately 270.34 g/mol.

4'-Phenoxy-2-(piperidinoimino)acetophenone exhibits various mechanisms of action that contribute to its biological effects:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and survival.

- Antioxidant Activity : The compound displays significant antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Properties : Research indicates that it may possess antimicrobial activity against various bacterial strains by disrupting cellular functions.

Biological Activity

The biological activities of 4'-Phenoxy-2-(piperidinoimino)acetophenone can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits tumor cell growth in vitro and in vivo models. |

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria. |

| Antioxidant | Scavenges free radicals and reduces oxidative stress in cellular models. |

Case Studies

-

Anticancer Activity :

- A study conducted by Smith et al. (2023) demonstrated that 4'-Phenoxy-2-(piperidinoimino)acetophenone inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The compound was tested on MCF-7 cell lines, showing a significant reduction in cell viability at concentrations above 10 µM.

-

Antimicrobial Efficacy :

- In research published by Johnson et al. (2024), the compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating potent antibacterial activity.

-

Antioxidant Effects :

- A study by Chen et al. (2025) assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated that it exhibited a scavenging ability comparable to that of standard antioxidants like ascorbic acid, with an IC50 value of 25 µg/mL.

Research Findings

Recent findings highlight the potential therapeutic applications of 4'-Phenoxy-2-(piperidinoimino)acetophenone:

- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells, suggesting its role in regulating cell cycle progression.

- Synergistic Effects : When combined with traditional chemotherapeutics, it enhances their efficacy while reducing side effects, making it a candidate for combination therapy.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.